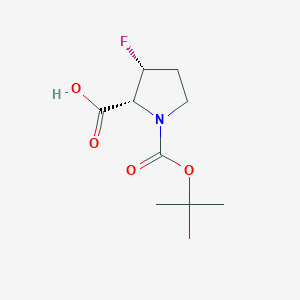

(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

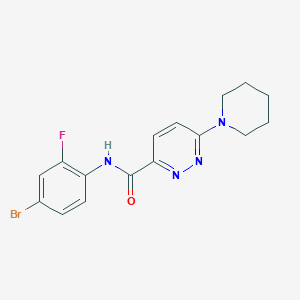

This compound is likely a derivative of pyrrolidine, which is a cyclic amine. The tert-butoxycarbonyl group (also known as a Boc group) is a common protecting group used in organic synthesis, often for amines . The presence of the fluorine atom and the carboxylic acid group could give this compound unique reactivity compared to other pyrrolidine derivatives .

Molecular Structure Analysis

The compound likely has a five-membered ring structure characteristic of pyrrolidines. The stereochemistry at the 2 and 3 positions is indicated by the (2R,3R) notation .Chemical Reactions Analysis

The reactivity of this compound could be influenced by several factors, including the electron-withdrawing fluorine atom and the electron-donating Boc group. The carboxylic acid could potentially undergo reactions such as esterification or amide formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include its stereochemistry, the presence of the fluorine atom, and the Boc group .科学的研究の応用

Synthesis and Structural Analysis

(2R,3R)-1-(tert-Butoxycarbonyl)-3-fluoropyrrolidine-2-carboxylic acid and its derivatives have been a focal point in the synthesis and structural analysis of complex molecules. For instance, the synthesis and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives demonstrated potential antibacterial agents. These compounds were synthesized and their chemical structures were determined using various spectroscopic methods. The antibacterial activities of these compounds were also assessed, revealing that most of the derivatives exhibited better antibacterial activities against various bacterial strains than relative 2-arylthiazolidine-4-carboxylic acid derivatives (Song et al., 2009).

Stereochemical Studies

Stereochemical studies involving this compound have been quite prominent. For example, the asymmetric synthesis of trans-2,3-piperidinedicarboxylic acid and trans-3,4-piperidinedicarboxylic acid derivatives were described, highlighting the synthesis of enantiomerically pure compounds through meticulous stereochemical control. The paper illustrates the intricate process of inducing stereogenic centers and the subsequent reactions to preserve the stereochemistry of the final product (Xue et al., 2002).

Mechanistic Insights and Applications

The understanding of the reaction mechanism and the practical applications of this compound in various syntheses have been discussed extensively. For instance, the alkoxide anion-triggered tert-butyloxycarbonyl group migration mechanism was reported, involving an intramolecular process with a nine-membered cyclic transition state. This mechanism offers insights into the molecular movements and interactions during the synthesis process (Xue & Silverman, 2010). Additionally, the practical, scalable, enantioselective synthesis of similar compounds underscores the relevance of these mechanisms in industrial applications, emphasizing the significance of this compound in streamlining production processes (Alonso et al., 2005).

作用機序

将来の方向性

特性

IUPAC Name |

(2R,3R)-3-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16FNO4/c1-10(2,3)16-9(15)12-5-4-6(11)7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNHNBQISAFFOR-RQJHMYQMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@H]([C@H]1C(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclohexyl)-2-{ethyl[3-(hydroxymethyl)phenyl]amino}-N-methylacetamide](/img/structure/B2408057.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2408058.png)

![3-(3,4-dimethoxyphenethyl)-1-(2-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2408059.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2408068.png)

![N-(3-(methylthio)phenyl)-3-oxo-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2408074.png)

![4-butoxy-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2408075.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-naphthamide](/img/structure/B2408076.png)